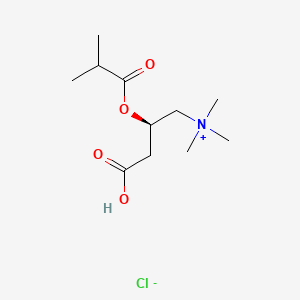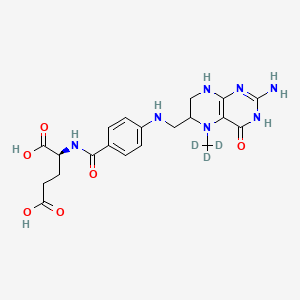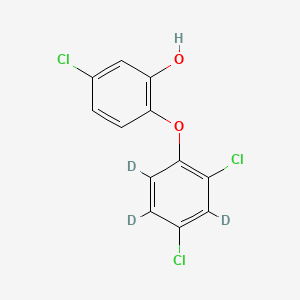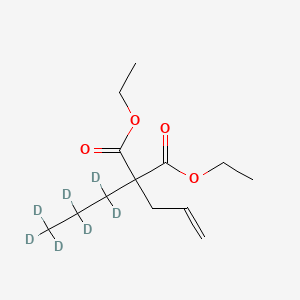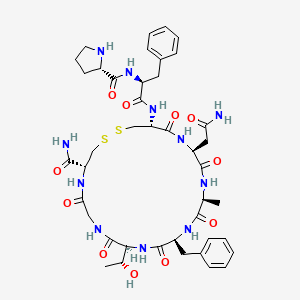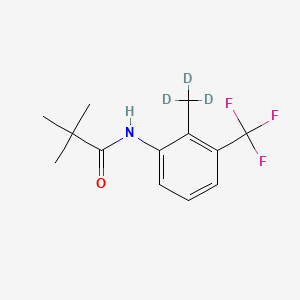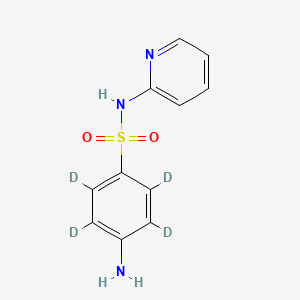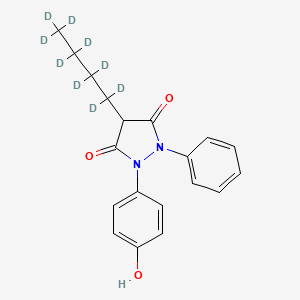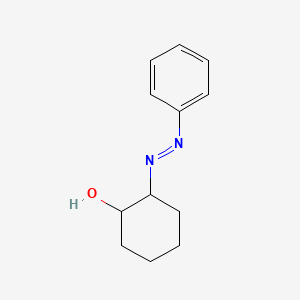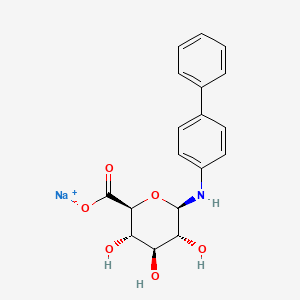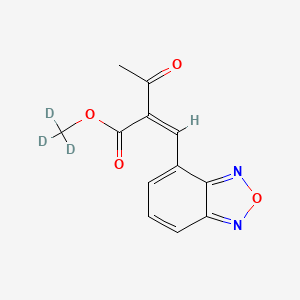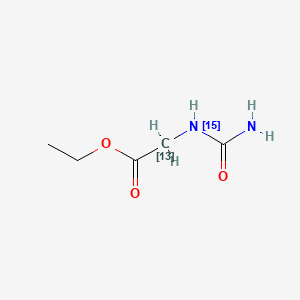
ethyl 2-(carbamoyl(15N)amino)acetate
描述
Ethyl 2-(carbamoyl(15N)amino)acetate is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a carbamoyl(15N)amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(carbamoyl(15N)amino)acetate typically involves the reaction of ethyl glycinate hydrochloride with urea-15N under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by extraction with an organic solvent such as ethyl acetate. The reaction conditions include maintaining the temperature at around 50-60°C and using a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
Ethyl 2-(carbamoyl(15N)amino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Aminolysis: The ester group can react with amines to form amides.
Transesterification: The ester group can be exchanged with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.
Aminolysis: Requires an amine and is usually conducted at room temperature or slightly elevated temperatures.
Transesterification: Catalyzed by acids or bases, and often requires heating to reflux.
Major Products Formed
Hydrolysis: Produces ethyl alcohol and the corresponding carboxylic acid.
Aminolysis: Produces an amide and ethanol.
Transesterification: Produces a new ester and ethanol.
科学研究应用
Ethyl 2-(carbamoyl(15N)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of ethyl 2-(carbamoyl(15N)amino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, depending on the context of the reaction. The pathways involved include enzymatic hydrolysis and transesterification, which can lead to the formation of active metabolites.
相似化合物的比较
Ethyl 2-(carbamoyl(15N)amino)acetate can be compared with other similar compounds, such as:
Ethyl glycinate: Lacks the carbamoyl(15N)amino group and has different reactivity.
Ethyl carbamate: Contains a carbamate group but lacks the amino functionality.
Ethyl acetate: A simple ester without the additional functional groups present in this compound.
The uniqueness of this compound lies in its combination of ester and carbamoyl(15N)amino functionalities, which confer distinct chemical properties and reactivity.
属性
IUPAC Name |
ethyl 2-(carbamoyl(15N)amino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-2-10-4(8)3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9)/i3+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPKXMAVLXBQDT-ZEXVBMBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2][15NH]C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



